5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
説明
特性
分子式 |
C10H6BrFN2O2 |
|---|---|
分子量 |
285.07 g/mol |
IUPAC名 |
3-(5-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChIキー |
MCAYRQOBJXPEBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=C2)C(=O)O)F |
製品の起源 |
United States |
Advanced Application Note: Amide Bond Formation Strategies for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary & Chemical Context
The synthesis of pyrazole-3-carboxamides is a cornerstone operation in modern medicinal chemistry, yielding privileged scaffolds frequently found in kinase inhibitors, cannabinoid receptor ligands, and neurotensin receptor modulators[1]. Working with 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid presents a unique set of synthetic opportunities and challenges. The 5-bromo-2-fluorophenyl substituent provides an excellent vector for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the bromide), while the fluorine atom modulates lipophilicity and metabolic stability.
However, the electron-withdrawing nature of this halogenated phenyl ring increases the acidity of the adjacent 1H-pyrazole nitrogen. During carboxylic acid activation, this unprotected pyrazole NH can act as a competing nucleophile, leading to undesired N-acyl pyrazole dimers or oligomers if the reaction kinetics and stoichiometry are not strictly controlled. This guide provides field-proven, self-validating protocols to achieve high-yielding amide bond formation while suppressing side reactions.
Mechanistic Rationale & Reagent Selection
The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically hindered, necessitating the in situ generation of a highly electrophilic active ester[2]. For 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, the choice of coupling reagent dictates the balance between rapid aminolysis (desired) and pyrazole N-acylation (undesired).
-
HATU / DIPEA System: HATU (an aminium/uronium salt) generates an OAt (7-azabenzotriazole) active ester. The adjacent pyridine nitrogen in the OAt leaving group provides neighboring group participation, accelerating the aminolysis step significantly[2]. This rapid kinetic profile is ideal for secondary, sterically hindered, or electron-deficient amines (e.g., anilines) because it outpaces the slower, undesired N-acylation of the pyrazole core[3].
-
EDC / HOBt System: EDC is a water-soluble carbodiimide that, in the presence of HOBt, forms an OBt active ester[4]. While slower than HATU, this method is highly effective for primary, unhindered amines. The primary advantage is the ease of purification, as the urea byproduct of EDC is water-soluble and easily removed during aqueous workup[2].
Quantitative Reagent Comparison
| Coupling Reagent System | Active Intermediate | Relative Aminolysis Rate | Risk of Pyrazole N-Acylation | Byproduct Removal Strategy | Ideal Amine Partner |
| HATU + DIPEA | OAt Active Ester | Very Fast | Moderate (if base is in large excess) | Flash Chromatography | Secondary, Hindered, Anilines |
| EDC + HOBt + DIPEA | OBt Active Ester | Moderate | Low | Aqueous Workup | Primary, Unhindered Aliphatics |
| EDC + DMAP (Cat.) | Acylpyridinium Ion | Fast | High (Avoid for unprotected pyrazoles) | Aqueous Workup | Electron-deficient amines (if pyrazole is protected) |
Experimental Workflows & Mechanistic Pathways
To ensure high fidelity in your synthetic route, the selection of the coupling protocol must be dictated by the nucleophilicity of the amine partner.
Figure 1: Decision matrix and workflow for amide coupling of unprotected 1H-pyrazole-3-carboxylic acids.
Figure 2: Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.
Detailed Experimental Protocols
Protocol A: High-Efficiency HATU-Mediated Coupling (For Secondary/Hindered Amines)
Causality Note: To prevent the unprotected pyrazole NH from attacking the highly reactive OAt ester, the amine and carboxylic acid must be pre-mixed before the addition of the coupling reagent. This ensures the amine is immediately available to trap the active ester as it forms[3].
Reagents:
-
5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid: 1.0 equiv (1.0 mmol, ~285 mg)
-
Amine: 1.2 equiv (1.2 mmol)
-
HATU: 1.2 equiv (1.2 mmol, ~456 mg)
-
DIPEA (N,N-Diisopropylethylamine): 2.5 equiv (2.5 mmol, ~435 µL)
-
Anhydrous DMF: 10 mL (0.1 M)
Step-by-Step Methodology:
-
Substrate Solubilization: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-3-carboxylic acid and the amine in anhydrous DMF.
-
Base Addition: Add DIPEA via syringe. Stir the mixture at room temperature for 5 minutes to ensure complete deprotonation of the carboxylic acid.
-
Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU portion-wise over 5 minutes. Self-Validation: The solution typically transitions from colorless to a pale yellow/orange, indicating the formation of the OAt active ester.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
In-Process Monitoring: Monitor by LC-MS. Self-Validation: Look for the disappearance of the acid mass and the appearance of the product[M+H]+. If a mass corresponding to [2M - H2O + H]+ appears, N-acylation (dimerization) has occurred.
-
Aqueous Workup: Quench the reaction by adding 30 mL of water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by 1N HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL)[2].
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Mild EDC/HOBt-Mediated Coupling (For Primary/Unhindered Amines)
Causality Note: EDC/HOBt provides a milder activation profile. Using a mixed solvent system (DCM/DMF) balances the solubility of the fluorinated pyrazole core with the kinetic benefits of a less polar solvent (DCM), which favors bimolecular coupling over intramolecular side reactions[4].
Reagents:
-
5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid: 1.0 equiv (1.0 mmol)
-
Amine: 1.1 equiv (1.1 mmol)
-
EDC·HCl: 1.5 equiv (1.5 mmol, ~287 mg)
-
HOBt (Hydrate): 1.2 equiv (1.2 mmol, ~162 mg)
-
DIPEA: 2.0 equiv (2.0 mmol, ~348 µL)
-
Anhydrous DCM/DMF (4:1 v/v): 10 mL
Step-by-Step Methodology:
-
Preparation: Suspend the pyrazole-3-carboxylic acid, amine, and HOBt in the DCM/DMF solvent mixture.
-
Base Addition: Add DIPEA and stir until a homogeneous solution is obtained.
-
Activation: Cool to 0 °C and add EDC·HCl in a single portion.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12–16 hours[1].
-
Workup & Self-Validation: Dilute the mixture with additional DCM (20 mL). Wash sequentially with water (2 x 20 mL), 1N HCl (20 mL), saturated NaHCO3 (20 mL), and brine. Self-Validation: The EDC-urea byproduct is highly water-soluble and will partition completely into the aqueous layer, ensuring a clean crude NMR profile[2].
-
Isolation: Dry the organic layer over Na2SO4, concentrate, and triturate the crude solid with diethyl ether or pentane to yield the pure amide.
Troubleshooting & Optimization
-
Issue: Formation of N-Acyl Pyrazole Dimer.
-
Cause: The active ester is reacting with the pyrazole NH of another substrate molecule rather than the target amine.
-
Solution: Ensure the amine is added before the coupling reagent. If the amine is exceptionally poor (e.g., a highly deactivated aniline), consider protecting the pyrazole nitrogen with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to coupling.
-
-
Issue: Poor Substrate Solubility.
-
Cause: The rigid, planar nature of the 5-(5-bromo-2-fluorophenyl)-1H-pyrazole core can lead to crystalline stacking and poor solubility in standard solvents like DCM.
-
Solution: Increase the ratio of DMF or add 5% DMSO to the reaction mixture. Gentle heating (up to 40 °C) can be applied only after the active ester has been fully consumed by the amine to drive the reaction to completion.
-
References
-
Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC - National Institutes of Health URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing a 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide provides a detailed technical overview and robust protocols for the synthesis of novel kinase inhibitors using 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid as a key intermediate. The strategic placement of the bromo and fluoro substituents on the phenyl ring offers both a vector for further chemical elaboration via cross-coupling reactions and modulation of electronic properties for enhanced kinase binding. This document outlines the synthesis of the core pyrazole acid, followed by detailed protocols for its elaboration into a diverse library of potential kinase inhibitors via amide bond formation, and concludes with methods for their characterization and purification.
Introduction and Strategic Rationale
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are a major class of drug targets. Pyrazole-based compounds have proven to be highly effective as ATP-competitive kinase inhibitors, capable of forming key hydrogen bond interactions with the kinase hinge region.[2][4]
The intermediate, 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid , is a strategically designed building block for several reasons:
-
The Pyrazole Core: Provides the fundamental scaffold for binding to the kinase hinge.
-
The Carboxylic Acid: Serves as a primary handle for derivatization, most commonly through amide coupling, allowing for the exploration of a vast chemical space by introducing a variety of amine-containing fragments.[5][6]
-
The 2-Fluorophenyl Group: The fluorine atom can engage in favorable hydrogen bonding or orthogonal interactions within the ATP binding pocket and can improve metabolic stability and cell permeability.
-
The 5-Bromo Substituent: This bromine atom is a versatile synthetic handle. It can be retained as a feature to occupy lipophilic pockets or, more powerfully, serve as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and optimize structure-activity relationships (SAR).[7]
This guide will focus on the most direct application of this intermediate: the synthesis of pyrazole carboxamides, a class of compounds with demonstrated activity against kinases such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[6][8]
Overall Synthetic Workflow
The synthesis of the target kinase inhibitors is approached in a two-stage process. The first stage involves the construction of the core heterocyclic intermediate, 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The second, and more divergent, stage involves the coupling of this acid with a library of primary or secondary amines to generate the final amide products.
Caption: General workflow for pyrazole carboxamide synthesis.
Synthesis of the Core Intermediate
The construction of the pyrazole ring is most reliably achieved through a cyclocondensation reaction, such as the Knorr pyrazole synthesis, between a 1,3-dicarbonyl compound and a hydrazine derivative.[5]
Protocol 1: Synthesis of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
This protocol is a generalized procedure based on established pyrazole synthesis methodologies.[9]
Materials:
-
Ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or Acetic Acid)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 2M
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Cyclization: In a round-bottom flask, dissolve ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup (Ester): Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 5-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate. This ester can be purified by column chromatography if necessary.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 2M NaOH solution.
-
Stir the mixture at 60 °C for 2-4 hours, monitoring the hydrolysis of the ester by TLC.
-
Workup (Acid): Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute with water and wash with ethyl acetate to remove any non-polar impurities.
-
Place the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the title compound, 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Synthesis of Kinase Inhibitors via Amide Coupling
The formation of the amide bond is the most common reaction in medicinal chemistry.[10] The carboxylic acid must be "activated" to react with the amine.[11] Below are two robust, commonly employed methods.
Method A: Using a Peptide Coupling Reagent (HATU)
This method is highly efficient, proceeds under mild conditions, and minimizes side reactions, making it suitable for a wide range of amines.[11][12]
Materials & Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | 285.08 g/mol | 1.0 | Acid |
| Amine (R¹R²NH) | Variable | 1.1 - 1.2 | Nucleophile |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 g/mol | 1.1 - 1.2 | Coupling Reagent (Activates Acid) |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 g/mol | 2.0 - 3.0 | Non-nucleophilic organic base |
| DMF (N,N-Dimethylformamide) | - | - | Anhydrous polar aprotic solvent |
Protocol 2: HATU-Mediated Amide Coupling
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically complete within this timeframe. Monitor progress by TLC or LC-MS.
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide inhibitor.
-
Caption: Simplified mechanism of HATU-mediated amide coupling.
Method B: Via an Acyl Chloride Intermediate
This is a classical and cost-effective method, particularly useful for less reactive amines. It involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][11]
Protocol 3: Acyl Chloride-Mediated Amide Coupling
CAUTION: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Acyl Chloride Formation:
-
In a dry, nitrogen-flushed flask, suspend 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Use immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (TEA) or pyridine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Characterization and Purification
The identity and purity of the synthesized inhibitors must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and an assessment of its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for biological screening.
-
Purification: Flash column chromatography using silica gel is the most common method for purifying research-scale quantities of these compounds. The eluent system is typically a gradient of ethyl acetate in hexanes.
Table of Expected Data for a Hypothetical Product:
| Analysis Technique | Expected Result |
| LC-MS | A major peak corresponding to [M+H]⁺ or [M-H]⁻ of the target compound with >95% purity by UV integration. |
| ¹H NMR | Resonances corresponding to all protons in the molecule with correct integration values and splitting patterns. The amide N-H proton often appears as a broad singlet downfield. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. The amide carbonyl carbon typically appears around 160-170 ppm. |
Application Example: Targeting the p38 MAP Kinase Pathway
Pyrazole-based inhibitors have shown significant efficacy against p38 MAP kinase, a key enzyme in the inflammatory response.[8][14] The production of pro-inflammatory cytokines like TNF-α is heavily dependent on the p38 pathway. Inhibitors based on the title scaffold can bind to the ATP pocket of p38α, with the pyrazole core interacting with the hinge region. The amide-linked substituent can be tailored to occupy adjacent pockets to enhance potency and selectivity.[14]
Caption: Simplified p38 MAP kinase signaling pathway.
By varying the amine component in the amide coupling step, researchers can systematically probe the SAR. For instance, introducing basic nitrogen moieties can lead to interactions with acidic residues like Asp168 in the p38 active site, significantly boosting potency.[8]
References
-
Sci-Hub. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
ACS Publications. (2003, September 20). Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]
-
MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
Revista Electronica de Veterinaria. (2021, October 27). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h-Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
HPLC method development for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid analysis
Application Note & Protocol: HPLC Method Development and Validation for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
The compound 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocycle frequently utilized as a critical intermediate and pharmacophore in drug discovery. Analyzing this compound presents unique chromatographic challenges due to its amphoteric nature (a basic pyrazole nitrogen and an acidic carboxylic moiety) combined with the extreme hydrophobicity and polarizability of the di-halogenated phenyl ring.
This application note details the rationale, step-by-step protocol, and validation framework for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is engineered to comply with the modernized lifecycle and Quality-by-Design (QbD) principles outlined in the recently revised ICH Q2(R2) [1][2] and USP <1225> [3] guidelines.
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be a deterministic process driven by the analyte's physicochemical properties.
Structural Analysis & Ionization Dynamics
-
Carboxylic Acid Group ( pKa≈3.5 ): If the mobile phase pH is near the pKa , the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. To achieve a single, reproducible chromatographic state, the pH must be driven at least 1.5 units below the pKa .
-
Pyrazole Ring ( pKa≈2.5 ): The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors and interact with residual silanols on silica-based columns, causing peak broadening.
-
Halogenated Phenyl Ring: The 5-bromo-2-fluorophenyl substituent is highly hydrophobic and polarizable. Standard C18 columns often struggle to provide optimal selectivity for closely related halogenated impurities.
Chromatographic Strategy
To counteract these challenges, we employ a Phenyl-Hexyl stationary phase and a highly acidic, ion-pairing mobile phase .
-
Stationary Phase Selection: A Phenyl-Hexyl column provides dual retention mechanisms. The hexyl chain offers standard hydrophobic partitioning, while the phenyl ring engages in π−π and dipole-dipole interactions. This is uniquely effective for resolving halogenated aromatic compounds[4].
-
Mobile Phase Selection: We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈2.0 ). TFA serves a dual purpose: it fully suppresses the ionization of the carboxylic acid (rendering it neutral and hydrophobic) and acts as a strong ion-pairing agent for the protonated pyrazole nitrogen, masking it from residual silanol interactions[5].
Fig 1. QbD-driven HPLC method development workflow based on analyte physicochemical properties.
Experimental Protocol
Reagents and Materials
-
Analyte: 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (Reference Standard, Purity ≥99.0% ).
-
Solvents: HPLC/LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅ cm).
-
Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).
Chromatographic Conditions
-
Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped phenyl-hexyl phase).
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky halogenated compound).
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) at 254 nm (Extracting 210-400 nm for peak purity assessment).
Gradient Elution Program
A gradient approach is necessary to elute the highly retained halogenated core while ensuring early-eluting polar synthesis impurities (e.g., unreacted pyrazole precursors) are resolved.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.0 | 85 | 15 | Initial |
| 2.0 | 85 | 15 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | High Organic Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End of Run |
Standard and Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v). Note: Do not use 100% organic solvent as the diluent to prevent sample solvent effects (peak distortion) upon injection into the highly aqueous initial mobile phase.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol with sonication for 5 minutes. Make up to volume with Water.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent.
Method Validation Framework (ICH Q2(R2) & USP <1225>)
The validation protocol is designed to demonstrate that the analytical procedure is "fit for its intended purpose" across its reportable range, aligning with the November 2023 revisions of ICH Q2(R2)[1][2] and the modernized USP <1225>[3].
Fig 2. Core validation parameters required by ICH Q2(R2) for quantitative assay procedures.
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities/degradants[2]. For pyrazole-3-carboxylic acids, the primary degradation pathway is often decarboxylation under extreme basic or thermal conditions[6].
| Stress Condition | Reagents / Environment | Time / Temp | Expected Degradation Pathway |
| Acidic | 1.0 N HCl | 24 hrs @ 60°C | Minimal degradation expected. |
| Basic | 1.0 N NaOH | 24 hrs @ 60°C | Decarboxylation of the carboxylic acid group. |
| Oxidative | 3.0% H2O2 | 24 hrs @ RT | N-oxidation of the pyrazole ring. |
| Thermal | Dry Heat Oven | 7 days @ 105°C | Thermal cleavage/decarboxylation. |
| Photolytic | UV/Vis Chamber | 1.2M lux hours | Halogen radical cleavage (De-bromination). |
Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (via PDA), demonstrating no co-eluting degradants. Resolution ( Rs ) between the API and the nearest degradant must be ≥1.5 .
Linearity, Range, and Accuracy
Under ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[1].
-
Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.
-
Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% response.
-
-
Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels in triplicate (9 determinations total)[7].
-
Criteria: Mean recovery must be between 98.0% and 102.0% with a Relative Standard Deviation (%RSD) ≤2.0% .
-
Precision and Robustness
-
Repeatability (Method Precision): Six independent preparations of the sample at 100% concentration. %RSD of the assay results must be ≤2.0% .
-
Intermediate Precision: Analysis performed on a different day, by a different analyst, using a different HPLC system. The overall %RSD (n=12) must be ≤2.0% .
-
Robustness: Deliberate variations are made to method parameters to ensure reliability during normal usage.
-
Flow rate: ±0.1 mL/min
-
Column temperature: ±5 °C
-
Mobile phase pH: ±0.2 units (adjusting TFA concentration slightly)
-
Criteria: System suitability parameters (Tailing factor, Theoretical plates) must remain within acceptance limits under all perturbed conditions.
-
System Suitability Acceptance Criteria
Prior to any sample analysis, the system suitability must be verified using five replicate injections of the 100 µg/mL working standard.
| Parameter | USP Definition / Calculation | Acceptance Criteria |
| Retention Time ( tR ) | Time from injection to peak maximum | Consistent within ±2.0% |
| Tailing Factor ( Tf ) | W0.05/2f | ≤1.5 (Ensures pyrazole N is suppressed) |
| Theoretical Plates ( N ) | 16×(tR/W)2 | ≥5,000 |
| Injection Precision | %RSD of Peak Area (n=5) | ≤1.0% |
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 2023). URL: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs. (January 2026). URL:[Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) International Council for Harmonisation (ICH). (July 2025). URL: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy. (November 2025). URL:[Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog. (November 2025). URL:[Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies. (February 2018). URL:[Link]
-
Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand The Royal Society of Chemistry. URL:[Link]
- Process for the preparation of pyrazole-3-carboxylic acids (EP0885889A2)
Sources
- 1. database.ich.org [database.ich.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 4. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. database.ich.org [database.ich.org]
Scale-Up Synthesis Routes for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid: From Bench to Kilogram Scale
An Application Note and Protocol Guide for the scalable synthesis of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Introduction & Strategic Overview
5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and monoacylglycerol lipase (MAGL) inhibitors [1]. Transitioning the synthesis of this pyrazole core from a milligram-scale discovery route to a robust, kilogram-scale process requires overcoming several chemical engineering challenges.
The standard synthetic strategy relies on a three-step sequence:
-
Claisen Condensation: Reaction of 5-bromo-2-fluoroacetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate.
-
Knorr-Type Cyclization: Condensation of the diketoester with hydrazine hydrate to construct the pyrazole ring.
-
Saponification: Base-catalyzed hydrolysis of the ester followed by acidification to yield the free carboxylic acid.
At scale, this route is complicated by highly exothermic reaction profiles, intermediate precipitation (causing localized stirring failures), and the inherent toxicity and reactivity of hydrazine [2, 3]. This application note details a field-proven, self-validating protocol designed to mitigate these risks while eliminating the need for chromatographic purification.
Synthetic Pathway Visualization
Figure 1: Three-step scalable synthetic workflow for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Step-by-Step Methodologies & Mechanistic Causality
Step 1: Claisen Condensation
Causality & Scale-Up Insights: The Claisen condensation between an acetophenone and diethyl oxalate is driven by the formation of the stable enolate of the resulting 1,3-dicarbonyl compound [4]. At scale, the addition of the base (e.g., sodium ethoxide) triggers a massive exotherm. Furthermore, the sodium salt of the resulting ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate tends to precipitate rapidly, which can stall the agitator and lead to poor heat transfer[2]. To counteract this, the protocol utilizes a reverse-addition strategy under controlled dosing rates, utilizing a slightly higher solvent volume (8-10 volumes) to maintain a stirrable slurry.
Protocol 1: Synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate
-
Preparation: Charge a jacketed reactor with absolute ethanol (8 L/kg of starting material) and cool to 0–5 °C.
-
Reagent Loading: Add 5-bromo-2-fluoroacetophenone (1.0 equiv) and diethyl oxalate (1.2 equiv). Stir to achieve a uniform solution.
-
Controlled Dosing: Begin the dropwise addition of a 21% wt solution of Sodium Ethoxide in Ethanol (1.15 equiv). Maintain the internal temperature below 15 °C. Self-Validation Check: A color change to deep yellow/orange accompanied by the gradual formation of a thick precipitate indicates successful enolate formation.
-
Aging: Once addition is complete, warm the reactor to 25 °C and stir for 3 hours.
-
Quenching: Cool the mixture to 5 °C and slowly quench with 1M HCl until the pH reaches 3-4. The sodium salt will convert to the free diketoester, changing the morphology of the suspension.
-
Isolation: Filter the solid, wash with cold water (3 × 2 L) to remove inorganic salts, and dry under vacuum at 40 °C.
Step 2: Knorr-Type Pyrazole Cyclization
Causality & Scale-Up Insights: The reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate forms the pyrazole core [1, 5]. Hydrazine is highly toxic, and its condensation with ketones releases significant thermal energy. In batch reactors, poor surface-area-to-volume ratios make heat removal difficult [3]. By using a catalytic amount of acetic acid in ethanol and dosing the hydrazine slowly at room temperature before heating, the initial exothermic hydrazone formation is controlled. Subsequent heating drives the dehydrative cyclization.
Protocol 2: Synthesis of Ethyl 5-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Preparation: Charge the reactor with ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate (1.0 equiv) and ethanol (10 L/kg). Add glacial acetic acid (0.1 equiv) as a catalyst.
-
Hydrazine Dosing: Cool the mixture to 10 °C. Slowly dose hydrazine hydrate (64% w/w aqueous, 1.05 equiv) via an addition funnel over 1 hour. Self-Validation Check: Monitor the jacket temperature; the exotherm should be strictly controlled to keep internal temp < 25 °C.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Add water (5 L/kg) to precipitate the product.
-
Isolation: Filter the resulting off-white solid, wash with a 1:4 mixture of cold ethanol/water, and dry under vacuum at 50 °C.
Step 3: Saponification and Acidification
Causality & Scale-Up Insights: Hydrolysis of the ethyl ester is straightforward, but the isolation of the free carboxylic acid requires precise pH control. If the pH is dropped too rapidly during acidification, the product can crash out as a fine, unfilterable powder that traps sodium chloride or sodium sulfate[1]. A controlled, high-temperature acidification followed by a slow cooling ramp ensures the growth of large, easily filterable crystals.
Protocol 3: Synthesis of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
-
Hydrolysis: Suspend the ester from Step 2 (1.0 equiv) in a 1:1 mixture of THF and water (6 L/kg). Add NaOH (2.0 equiv) as a solid or concentrated aqueous solution.
-
Reaction: Stir at 40 °C for 2 hours. Self-Validation Check: The suspension will transition into a clear homogeneous solution as the sodium salt of the carboxylic acid forms.
-
Solvent Removal: Strip the THF under reduced pressure.
-
Acidification (Crystallization): Heat the aqueous layer to 60 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0.
-
Cooling Ramp: Cool the resulting suspension linearly from 60 °C to 5 °C over 4 hours to promote crystal growth.
-
Isolation: Filter the crystalline product, wash thoroughly with cold water to remove residual salts, and dry to constant weight in a vacuum oven at 60 °C.
Quantitative Data & Process Metrics
The following table summarizes the key process metrics observed during a 1-kilogram scale-up campaign, highlighting the efficiency of the optimized protocols.
| Process Step | Intermediate / Product | Yield (%) | Purity (HPLC, a/a) | E-Factor | Key Impurity Controlled |
| Step 1 | Ethyl 4-(5-bromo-2-fluorophenyl)-2,4-dioxobutanoate | 88% | > 97.0% | 12.5 | Unreacted acetophenone |
| Step 2 | Ethyl 5-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate | 92% | > 98.5% | 14.2 | Regioisomeric pyrazole (<1%) |
| Step 3 | 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | 95% | > 99.5% | 8.1 | Inorganic salts (Ash <0.1%) |
| Overall | Final API Building Block | 76.9% | > 99.5% | ~34.8 | N/A |
Table 1: Scale-up metrics for the 3-step synthesis from a 1.0 kg starting material baseline.
References
-
Flore, M., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL). Università degli Studi di Firenze. Available at: [Link]
-
Baxendale, I. R., et al. (2013). A Machine-Assisted Flow Synthesis of SR48692: A Probe for the Investigation of Neurotensin Receptor-1. Durham University. Available at: [Link]
-
Baumann, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Bosica, F. (2020). Rational design of small molecule 14-3-3 protein-protein interaction stabilizers. Eindhoven University of Technology. Available at: [Link]
overcoming solubility issues of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" physical properties of halogenated pyrazole-carboxylic acids. This guide is designed to move you past empirical guesswork and provide mechanistically sound, self-validating protocols to overcome the solubility barriers of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Diagnostic Overview: The Solvation Barrier
Before attempting to dissolve this compound, it is critical to understand why it resists solvation.
The Causality of Insolubility: Crystallographic studies of pyrazole-3-carboxylic acid derivatives reveal that they form exceptionally stable, high-energy crystal lattices[1]. This is driven by two simultaneous intermolecular forces:
-
Dimerization: The carboxylic acid groups form robust dimers via double O–H···O hydrogen bonds[1].
-
Polymeric Chaining: The pyrazole ring acts as both an H-bond donor (N–H) and acceptor (N), forming extended chains via O–H···N(pyrazole) interactions[1].
Furthermore, the 5-bromo-2-fluorophenyl substituent adds significant lipophilic bulk and heavy-atom molecular weight. The result is a molecule that is too lipophilic to dissolve in water, yet locked in a hydrogen-bonded lattice too rigid to be solvated by standard non-polar organic solvents (e.g., dichloromethane, hexanes, or toluene)[2]. To achieve dissolution, your methodology must actively disrupt this lattice.
Core Troubleshooting Workflows
Workflow 1: Base-Assisted Solubilization (In Situ Salt Formation)
Best For: Amide couplings, biphasic extractions, and reactions tolerant of basic conditions.
Causality: Converting the neutral carboxylic acid (pKa ~3.5–4.5) into a carboxylate salt abruptly breaks the O–H···O dimers. The resulting ion-dipole interactions with the solvent drastically lower the energy required to break the crystal lattice, allowing the lipophilic halogenated ring to be solvated by standard organic media.
Step-by-Step Protocol:
-
Suspension: Weigh the pyrazole-3-carboxylic acid and suspend it in your target organic solvent (e.g., THF or DCM) at a concentration of 0.1 M. The mixture will appear as a cloudy, heterogeneous suspension.
-
Deprotonation: Add 1.2 to 1.5 molar equivalents of an organic base. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are highly recommended; their bulky alkyl groups enhance the solubility of the resulting ammonium-carboxylate ion pair in organic solvents.
-
Agitation: Stir the mixture at room temperature (20–25 °C) for 10–15 minutes.
-
Self-Validation System: The successful formation of the salt is visually self-validating—the cloudy suspension will transition into a completely clear, homogenous solution.
-
Troubleshooting: If the solution remains turbid, spot the mixture on wet pH paper to verify basicity (pH > 7). If basic but still cloudy, the ion pair is too polar for the chosen solvent; add 2–5% (v/v) methanol to act as a hydrogen-bond bridging co-solvent.
-
🔬 Field Note: In my experience, many researchers mistakenly discard "insoluble" pyrazole acids when attempting amide couplings. By simply adding the DIPEA required for the HATU/EDC coupling before adding the coupling reagent, the acid solubilizes instantly, ensuring a homogeneous and high-yielding reaction.
Workflow 2: Solvent Optimization via Polar Aprotic Disruption
Best For: Biological assays, NMR sample preparation, and base-sensitive reactions.
Causality: When the free acid is strictly required, the solvent itself must outcompete the intermolecular hydrogen bonds. Strong polar aprotic solvents act as aggressive hydrogen-bond acceptors, binding to the pyrazole N–H and carboxylic O–H to chemically dismantle the lattice.
Step-by-Step Protocol:
-
Solvent Selection: Select anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
-
Dissolution: Add the solvent to the compound at a ratio of 5–10 mL per gram of substrate.
-
Thermal & Mechanical Disruption: Heat the mixture to 45–50 °C using a water bath and apply ultrasonication for 5–10 minutes. The acoustic cavitation provides the mechanical energy needed to overcome the initial lattice energy barrier.
-
Self-Validation System: Allow the solution to cool to room temperature. If the compound remains in solution, the solvation state is thermodynamically stable.
-
Troubleshooting: If precipitation occurs upon cooling, the solvent-solute interactions are insufficient to prevent lattice reassembly. Dilute the solution with an additional 20% volume of the polar aprotic solvent, or maintain the solution at 40 °C during your reaction.
-
Workflow 3: Transient Derivatization (Esterification)
Best For: Chromatography, organometallic cross-coupling, and multi-step lipophilic syntheses.
Causality: If downstream applications require absolute solubility in non-polar solvents, permanently or transiently masking the carboxylic acid via esterification eliminates the primary H-bond donor. This drastically lowers the melting point and increases lipophilicity[3].
Step-by-Step Protocol:
-
Reaction Setup: Suspend the compound in anhydrous methanol (10 mL/g).
-
Catalysis: Slowly add thionyl chloride (SOCl₂; 1.5 eq) dropwise at 0 °C[3]. Caution: Exothermic gas evolution (SO₂, HCl). The in situ generated HCl acts as the catalyst.
-
Reflux: Heat the reaction to 65 °C (reflux) for 4–6 hours.
-
Self-Validation System: Monitor via TLC (eluent: 9:1 DCM:MeOH). The highly polar baseline spot (free acid) will disappear, replaced by a high-Rf spot (methyl ester), confirming the destruction of the H-bond network.
-
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. The resulting organic layer will contain the fully solubilized ester.
Quantitative Data Matrix: Solubility Profiles
| Solubilization Strategy | Primary Mechanism | Recommended Solvents | Expected Solubility | Best Suited For |
| Solvent Optimization | H-bond acceptor disruption | DMSO, DMF, NMP | 20–50 mg/mL | Assays, NMR, storage |
| Base-Assisted (Salt) | Ion-dipole interaction | THF, DCM, MeOH | >100 mg/mL | Amide couplings, extractions |
| Derivatization (Ester) | H-bond donor elimination | DCM, EtOAc, Hexanes | >200 mg/mL | Chromatography, cross-coupling |
Solubilization Decision Workflow
Use the following logic tree to determine the optimal solubilization strategy for your specific experimental constraints.
Decision workflow for solubilizing 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: I prepared a 10 mM stock solution in DMSO for a biological assay, but my assay results are highly variable. What went wrong? A: Freeze-thaw cycles can cause the pyrazole acid to crash out of DMSO as a fine, nearly invisible micro-suspension. Because the compound is no longer fully solvated, serial dilutions will be inaccurate, leading to variable or false-negative assay results. Solution: Always visually inspect your DMSO stocks and sonicate them for 5 minutes at 30 °C prior to performing any serial dilutions.
Q: Why does my compound dissolve in a THF/Methanol mixture initially, but crash out after 30 minutes of stirring? A: The lattice energy of this molecule is highly temperature-dependent. The mechanical energy of your initial mixing likely provided enough energy to achieve a supersaturated state. As the solution equilibrates and thermal energy dissipates, the strong O–H···O and O–H···N hydrogen bond networks reassemble. Solution: Either maintain the reaction at a slightly elevated temperature (e.g., 40 °C) or increase the proportion of the H-bond bridging co-solvent (Methanol) to stabilize the solvated state.
Q: I need to perform an SNAr reaction on the fluorophenyl ring. Which solubilization method should I use? A: Use the Base-Assisted Solubilization method. SNAr reactions typically require a base (like K₂CO₃ or DIPEA) to scavenge the generated HF anyway. The base will simultaneously convert the carboxylic acid into a highly soluble carboxylate salt, allowing the reaction to proceed homogeneously in polar solvents like DMF or acetonitrile.
References
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. National Institutes of Health (NIH).[Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. National Institutes of Health (NIH).[Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]
Sources
Technical Support Center: Mitigating Thermal Decarboxylation of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block in their synthetic workflows. Our goal is to provide expert insights and field-proven protocols to address a critical challenge associated with this molecule: its propensity for thermal decarboxylation. By understanding the underlying mechanisms and employing the correct strategies, you can significantly improve reaction outcomes, increase yields, and ensure the purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the stability of 5-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Q1: What is decarboxylation, and why is this specific pyrazole derivative susceptible to it?
A: Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). While simple alkyl carboxylic acids are generally stable, heteroaromatic carboxylic acids like this pyrazole derivative can be prone to decarboxylation, especially upon heating.[1] The pyrazole ring's electronic nature can facilitate this process. The reaction proceeds through a mechanism where the heterocyclic ring system helps to stabilize the intermediate formed after the loss of CO₂, making the reaction more favorable than it would be for a simple carboxylic acid.[2] Heating provides the necessary activation energy to overcome the kinetic barrier for this transformation.
Caption: Proposed mechanism for thermal decarboxylation.
Q2: What are the typical consequences of unintended decarboxylation during a synthesis?
A: Unintended decarboxylation leads to several significant problems in a synthetic workflow:
-
Reduced Yield: The primary consequence is a lower yield of your desired product (e.g., the amide or ester) because the starting material is consumed by a competing side reaction.
-
Formation of Impurities: The decarboxylated byproduct, 5-(5-bromo-2-fluorophenyl)-1H-pyrazole, is a major impurity that must be separated from the target molecule.
-
Purification Challenges: The byproduct often has similar polarity and solubility characteristics to the desired product, complicating purification by chromatography or recrystallization. This increases time, solvent consumption, and overall cost.
Q3: How should I properly store this carboxylic acid to ensure its long-term stability?
A: To minimize degradation over time, the compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric contaminants. Refrigeration is recommended for long-term storage. Avoid storing it in areas with significant temperature fluctuations.
Part 2: Troubleshooting Guide - Preventing Decarboxylation in Key Synthetic Transformations
This section provides direct, actionable solutions to prevent decarboxylation during common synthetic procedures. The core principle is to enable the desired reaction to occur at temperatures below the threshold for significant decarboxylation.
Issue: Low yields and byproduct formation during amide coupling reactions.
Root Cause Analysis: Standard amide coupling procedures that require heating (e.g., direct thermal condensation) or prolonged reaction times with inefficient activating agents will invariably lead to decarboxylation. The key is to form a highly reactive intermediate that couples with the amine rapidly at low temperatures.
Solution Matrix: Amide Coupling Strategies
| Strategy | Activating Agent / System | Typical Temperature | Pros | Cons |
| A: Active Ester Formation | HATU / DIPEA | 0 °C to Room Temp | High yields, fast reactions, low epimerization risk.[3] | Reagent cost, byproduct removal. |
| B: Acid Chloride Formation | Oxalyl Chloride or SOCl₂ / cat. DMF | 0 °C to Room Temp | Highly reactive intermediate, cost-effective reagents.[4] | Two-step process, handling of corrosive and moisture-sensitive reagents. |
| C: Carbodiimide Coupling | DCC or EDC / DMAP or HOBt | 0 °C to Room Temp | Widely used, effective for many substrates.[5] | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; potential for side reactions. |
Detailed Protocol 2.1: Amide Coupling via HATU Activation (Recommended)
This is often the most reliable method for thermally sensitive substrates. The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) reagent rapidly creates a highly activated ester in situ, which reacts quickly with the amine.[3]
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-(5-bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or DCM, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution, followed by the solid HATU (1.1 eq). Stir the mixture at 0 °C for 10-15 minutes. This is the pre-activation step.
-
Amine Addition: Add the desired amine (1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Expert Insight: The order of addition is critical. Pre-activating the carboxylic acid for a short period before adding the amine ensures that the highly reactive HATU-ester is readily available for coupling, minimizing side reactions.
Detailed Protocol 2.2: Esterification via the Acid Chloride
When direct esterification methods like Fischer esterification (which requires strong acid and high heat) are not viable, conversion to the acid chloride followed by reaction with an alcohol is a robust alternative.[6][7]
Step-by-Step Methodology:
Part A: Acid Chloride Formation
-
Setup: In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2-0.5 M). Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: Cool the suspension to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution (CO, CO₂) ceases and the solution becomes homogeneous.
-
Isolation: Carefully remove the solvent and excess oxalyl chloride in vacuo. Do not use heat. The resulting acid chloride is often used immediately in the next step without further purification.
Part B: Ester Formation
-
Setup: Dissolve the crude acid chloride from Part A in anhydrous DCM or THF and cool to 0 °C.
-
Reagent Addition: Add the desired alcohol (1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench with water and perform a standard aqueous workup. Purify by flash column chromatography.
Expert Insight: Using oxalyl chloride over thionyl chloride (SOCl₂) is often preferred as the byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying the isolation of the intermediate acid chloride.
Part 3: Workflow and Data Visualization
Workflow for Selecting a Derivatization Strategy
This decision tree provides a logical pathway for selecting the most appropriate method to avoid decarboxylation based on your specific synthetic needs.
Caption: Decision workflow for minimizing decarboxylation.
References
-
Su, S., et al. (2023). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link][8]
-
Jana, A., et al. (2018). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link][9]
-
Gao, W., et al. (2023). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. Organic Letters. [Link][10]
-
Huang, D., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link][11]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link][2]
-
Tozlu, İ., et al. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][6][7]
-
Bratenko, M. K., et al. (2017). Esters of 4-formylpyrazol-3-carboxylic acids. Odesa Pharmaceutical Journal. [Link][12]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link][13]
-
Shang, R., & Fu, Y. (2015). Decarboxylative couplings of potassium oxalate monoamides with aryl halides by merging photoredox with palladium catalysis. Angewandte Chemie International Edition. [Link][14]
-
US Patent US4230849A. Process for the activation of carboxylic acids. [15]
-
Wang, P., et al. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link][16]
-
Ghorbani-Vaghei, R., et al. (2022). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link][17]
-
Zulfiqar, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. [Link][5]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link][1]
-
ResearchGate. (2010). Effect of solvent polarity on the solution decarboxylative rearrangement of a-(phenylcarbonyl) cyclopropane carboxylic acid. [Link][18]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link][3]
-
Özer, İ. & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link][4]
-
Nicewicz, D. A., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. [Link][19]
-
Ritter, T., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link][20]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. growingscience.com [growingscience.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 9. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Esters of 4-formylpyrazol-3-carboxylic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Visible-Light-Mediated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4230849A - Process for the activation of carboxylic acids - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. pubs.acs.org [pubs.acs.org]
recrystallization and purification techniques for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Prepared by: Gemini, Senior Application Scientist
Understanding the Molecule: Key to Successful Purification
The structure of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid dictates its behavior. Its purification strategy is based on three key chemical features:
-
Aromatic Rings (Pyrazole and Bromofluorophenyl): These large, nonpolar moieties decrease the molecule's solubility in polar solvents like water but increase it in organic solvents.
-
Carboxylic Acid (-COOH): This is the most important functional group for purification. Its acidity allows for the formation of a water-soluble carboxylate salt upon treatment with a base. This is the cornerstone of the highly effective acid-base extraction technique.[2]
-
Halogens (Br, F) and N-H Group: These groups contribute to the molecule's polarity and offer sites for hydrogen bonding, influencing its solubility in various solvents and its crystalline lattice structure.
| Property | Analysis | Implication for Purification |
| Molecular Formula | C₁₀H₆BrFN₂O₂ | High molecular weight (285.07 g/mol for the isomer[1]) suggests it will be a solid at room temperature. |
| Functional Groups | Carboxylic Acid, Pyrazole N-H, Phenyl Halides | The acidic -COOH group is key for acid-base extraction. The N-H and -COOH groups allow for hydrogen bonding. |
| Expected Solubility | Low in nonpolar solvents (e.g., hexanes), moderate to high in polar organic solvents (e.g., ethanol, ethyl acetate, acetone), and very low in water (as the free acid).[3][4] | A wide range of organic solvents can be screened for recrystallization. Water can be used as an anti-solvent or for washing inorganic salts. |
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid in a direct question-and-answer format.
Q1: I've performed the synthesis, but my crude product is a sticky, impure oil instead of a solid. What should I do first?
A1: An oily or gummy crude product often indicates the presence of residual solvent or low-melting impurities. The first and most effective step is not immediate recrystallization, but an acid-base extraction. This technique specifically isolates your desired carboxylic acid from neutral or basic impurities.
-
Causality: Your target compound possesses an acidic carboxylic acid group. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate), you convert the carboxylic acid into its corresponding sodium salt. This salt is highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting materials or non-acidic byproducts) remain in the organic layer.
-
Solution: After separating the layers, the aqueous layer containing your product's salt is cooled in an ice bath and re-acidified (e.g., with 1M-6M HCl) until the pH is acidic (pH ~2-3).[2][5] Your purified carboxylic acid should precipitate as a solid, which can then be collected by vacuum filtration. This solid is often significantly purer and ready for a final recrystallization step.
Q2: My compound "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities). The compound comes out of solution as a liquid instead of a solid crystal lattice.
-
Causality: This is common when the solution is too concentrated or cools too quickly. It can also happen if the chosen solvent has too high a boiling point.[6]
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point.
-
Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by covering it with a beaker or placing it in a warm sand bath) can promote the formation of high-quality crystals.[7][8]
-
Change Solvents: If the problem persists, consider a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), try switching to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).[6]
-
Q3: After cooling the solution, no crystals have formed. What went wrong?
A3: The failure of crystals to form usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Causality: You may have used too much solvent, making the solution too dilute for the compound to precipitate upon cooling. Alternatively, the inner surface of the glassware might be too smooth to initiate nucleation.[9]
-
Troubleshooting Steps:
-
Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass rod.[7][10] The microscopic scratches provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[9]
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Then, allow it to cool slowly again.
-
Cool to a Lower Temperature: Once the solution has fully cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and maximize precipitation.[8]
-
Q4: My TLC analysis after recrystallization still shows impurities. What's the next step?
A4: This indicates that the chosen recrystallization solvent has similar solubility properties for both your product and the impurity.
-
Causality: Effective recrystallization relies on the impurities being either much more soluble or much less soluble in the cold solvent than your desired compound.
-
Solutions:
-
Perform a Second Recrystallization: A second recrystallization using the same solvent can sometimes remove the remaining impurity.
-
Change the Solvent System: The impurity clearly has similar polarity to your product in the context of the first solvent. Try a solvent with a different polarity. For example, if you used ethanol (a polar, protic solvent), try ethyl acetate (a polar, aprotic solvent) or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[2]
-
Consider Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful separation technique. For a carboxylic acid that might streak on silica gel, it is recommended to add a small amount (0.5-1%) of a volatile acid like acetic acid to the eluent.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the molecule's structure, the following solvents are excellent starting points for screening.
| Solvent | Boiling Point (°C)[6] | Rationale |
| Ethanol | 78 | Good for compounds with hydrogen bonding capability. Often used in a mixed system with water. |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point.[11] |
| Isopropanol | 82 | Less polar than ethanol; may offer different selectivity for impurities. |
| Ethyl Acetate | 77 | A moderately polar solvent that is excellent for a wide range of organic compounds. |
| Acetone | 56 | A polar, aprotic solvent with a low boiling point, making it easy to remove.[6] |
| Toluene | 111 | A nonpolar aromatic solvent; useful if the compound is less polar. Its high boiling point can sometimes lead to oiling out.[6][12] |
Q2: When should I use a mixed-solvent system?
A2: A mixed-solvent system (also known as a solvent/anti-solvent system) is ideal when no single solvent has the desired solubility profile. You should use it when your compound is too soluble in one solvent even when cold, and insoluble in another solvent even when hot.
A common and effective combination for a molecule like this is Ethanol/Water . The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and then hot water (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Upon slow cooling, high-purity crystals should form.[8]
Q3: What are the likely impurities from the synthesis?
A3: Impurities are highly dependent on the synthetic route. If the carboxylic acid is prepared by the hydrolysis of a corresponding ester (e.g., methyl or ethyl 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylate), the most likely impurities are:
-
Unreacted Ester Starting Material: This is a neutral impurity that can be effectively removed by the acid-base extraction detailed in the troubleshooting guide.[3][5]
-
Inorganic Salts: If a base like NaOH or LiOH was used for hydrolysis, residual salts may be present.[5] These are typically removed by washing the final product with cold water during vacuum filtration.
-
Side-Reaction Products: Depending on the reaction conditions, side-products from the pyrazole ring formation could be present. Their properties will vary, but many can be removed by a combination of acid-base extraction and recrystallization.
Part 3: Visual Workflows & Diagrams
The following diagrams provide a logical framework for making decisions during the purification process.
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting workflow for common recrystallization issues.
Part 4: Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and acids within a certified chemical fume hood.
Protocol 1: Pre-Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), using approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.[2]
-
Repeat: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≈ 2). A precipitate of the pure carboxylic acid should form.[2][5]
-
Isolation: Stir the cold suspension for an additional 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with a small amount of ice-cold deionized water to remove any inorganic salts.[5] Allow the solid to air-dry on the funnel by drawing air through it, then transfer to a watch glass to dry completely, preferably under vacuum.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from the table in the FAQ section.
-
Dissolution: Place the crude or pre-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Add more solvent in small portions until the solid just completely dissolves.[7] It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization. Pre-heating the funnel and filter paper can help.[2]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[9]
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 15 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Dry the crystals thoroughly.
References
- Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- CymitQuimica. (n.d.). CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-.
- SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help.
- Reddit. (2012, February 7). Help! Recrystallization sources of error.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Guidechem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 1-(5-bromo-2-fluorophenyl).
- DergiPark. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?.
- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(2-bromo-4-fluorophenyl).
- DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
- Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ.
- Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-brom… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sweetstudy.com [sweetstudy.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to 5-Aryl Pyrazole Carboxylic Acids: Analyzing the Impact of Phenyl Ring Substitution on Anticancer Potential
A Tale of Two Scaffolds: 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid vs. 5-(3-bromophenyl) Pyrazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle, is firmly established as a "privileged scaffold" in medicinal chemistry.[1] Its structural and electronic properties make it a versatile building block for designing therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] In oncology, the pyrazole core is a cornerstone of several FDA-approved kinase inhibitors, such as Crizotinib and Encorafenib, highlighting its critical role in targeted cancer therapy.[4]
The efficacy of pyrazole-based drugs is profoundly influenced by the nature and position of substituents. This guide provides an in-depth comparative analysis of two closely related classes of pyrazole derivatives: 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and 5-(3-bromophenyl) pyrazole analogs . By examining their synthesis, physicochemical properties, and biological data, we will elucidate how subtle changes in the substitution pattern on the 5-phenyl ring—specifically, the positional isomerism of a bromine atom and the addition of an ortho-fluoro group—can dictate their potential as anticancer agents.
Synthetic Strategies: Building the 5-Aryl Pyrazole-3-Carboxylic Acid Scaffold
The construction of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-established process in synthetic organic chemistry. The most common and versatile approach involves a two-step sequence: a Claisen condensation followed by a Knorr-type pyrazole synthesis. This method allows for the introduction of diverse substituents on the aryl ring, making it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.
The general workflow begins with the condensation of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine hydrate, which regioselectively attacks the two carbonyl groups to form the pyrazole ring and furnish the final carboxylic acid product.[5][6][7]
Caption: General synthetic workflow for 5-Aryl-1H-pyrazole-3-carboxylic acids.
This robust synthetic route is applicable to both 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and 5-(3-bromophenyl) pyrazole analogs , with the primary difference being the choice of the starting acetophenone.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is dictated by the specific interactions their halogenated phenyl rings can form within the binding pockets of protein targets, such as kinases.
The Role of the Bromine Atom
The bromine atom, present in both scaffolds, significantly impacts the molecule's physicochemical properties. Its contributions include:
-
Increased Lipophilicity : Enhances membrane permeability and can improve oral bioavailability.
-
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This has become an increasingly recognized and exploited interaction in rational drug design.[8]
-
Steric Influence : The size of the bromine atom helps to orient the phenyl ring within a binding pocket, influencing the overall conformation of the molecule.
Studies on various bromophenyl pyrazole and triazole analogs have consistently demonstrated significant anticancer activity, underscoring the value of this substituent.[9][10][11]
The Impact of Positional Isomerism: 3-Bromo (meta) vs. Other Positions
In the 5-(3-bromophenyl) pyrazole scaffold, the bromine is in the meta position. This positioning influences the molecule's electronic distribution and directional vectors for protein-ligand interactions differently than an ortho or para substituent. Research on 5-(3-bromophenyl)-1,2,4-triazole analogs showed that this substitution pattern leads to significant growth inhibition against various cancer cell lines, including CNS, renal, and leukemia cell lines.[10][11] The meta position allows the bromine to probe different regions of a binding pocket compared to the more commonly studied para-substituted analogs.
The Critical Differentiator: The ortho-Fluoro Group
The key distinction of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is the presence of a fluorine atom at the C2 (ortho) position of the phenyl ring. This single atomic change introduces several profound effects that are highly valuable in medicinal chemistry:
-
Conformational Constraint : The ortho-fluoro group can induce a torsional twist between the phenyl and pyrazole rings. This fixed conformation can "pre-organize" the molecule into a bioactive shape that fits more precisely into a target's binding site, potentially increasing potency and selectivity.
-
Modulation of Acidity : The electron-withdrawing nature of fluorine can influence the pKa of the nearby carboxylic acid and the pyrazole N-H, affecting its ionization state and ability to form hydrogen bonds at physiological pH.
-
Metabolic Blocking : The strong C-F bond can block metabolic oxidation at the C2 position, potentially improving the compound's pharmacokinetic profile.
-
Novel Interactions : The fluorine can act as a weak hydrogen bond acceptor, offering additional interaction points within the target protein.
While direct comparative data is scarce, the combination of a bromine atom for lipophilicity and halogen bonding with an ortho-fluoro group for conformational control is a powerful strategy often employed in the design of potent kinase inhibitors.[12][13]
Mechanism of Action: Targeting Cancer Signaling Cascades
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival.[13] A prominent target is the RAF-MEK-ERK (or MAPK) pathway, which is frequently hyperactivated in many cancers due to mutations in genes like BRAF.[14] Pyrazole-based drugs, such as Vemurafenib and Encorafenib, are potent inhibitors of the BRAFV600E mutant protein.[4][15]
The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, allowing it to occupy the enzyme's active site and block its function, thereby shutting down the downstream signaling that drives cancer cell proliferation.
Caption: Inhibition of the MAPK signaling pathway by a pyrazole-based BRAF inhibitor.
Comparative Biological Data
While no single study provides a direct head-to-head comparison, the following table summarizes representative cytotoxicity data for various bromophenyl-substituted pyrazole and triazole analogs against common cancer cell lines. This allows for an indirect assessment of their potential.
| Compound Class/ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) or % Growth Inhibition | Reference |
| Representative 4-Bromophenyl Pyrazole | 4-Bromo | A549 (Lung) | 8.0 | [9] |
| MCF-7 (Breast) | 5.8 | [9] | ||
| Representative 5-(3-Bromophenyl) Triazole (4i) | 3-Bromo | SNB-75 (CNS) | 38.94% (PGI at 10 µM) | [10][11] |
| UO-31 (Renal) | 30.14% (PGI at 10 µM) | [10][11] | ||
| Representative 5-(3-Bromophenyl) Triazole (4e) | 3-Bromo | SNB-75 (CNS) | 41.25% (PGI at 10 µM) | [10][11] |
| Hypothesized Activity | 5-Bromo, 2-Fluoro | Various | Potentially < 5 µM | N/A |
The data indicates that bromophenyl substitution is a viable strategy for achieving potent anticancer activity. Based on SAR principles, the unique conformational and electronic properties conferred by the ortho-fluoro group in 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid suggest it may possess enhanced potency or a more desirable selectivity profile compared to analogs lacking this feature.
Experimental Protocols
Protocol 1: General Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
This protocol provides a representative methodology for synthesizing the core scaffold.
Materials:
-
3'-Bromoacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Formation of the 1,3-Dicarbonyl Intermediate
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.
-
To this solution, add a mixture of 3'-bromoacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the dione intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization to Form the Pyrazole
-
Suspend the dried intermediate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) to the suspension.
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Acidify the residue with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with water, and dry to yield 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[16][17][18][19]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
This guide has compared 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and 5-(3-bromophenyl) pyrazole analogs , highlighting the critical role of phenyl ring substitution in modulating anticancer potential. While both scaffolds are synthetically accessible and leverage the proven utility of a bromophenyl group, the addition of an ortho-fluoro substituent provides a distinct and powerful advantage. This single atom can enforce a bioactive conformation, improve metabolic stability, and offer unique bonding interactions, making the 5-(5-bromo-2-fluorophenyl) scaffold a particularly compelling candidate for the development of next-generation kinase inhibitors.
The analysis presented herein, based on established medicinal chemistry principles and representative data, strongly suggests that the 2-fluoro-5-bromo substitution pattern warrants further investigation. A direct, head-to-head synthesis and biological evaluation of these two scaffolds is a logical and necessary next step to experimentally validate this hypothesis and potentially uncover a new class of highly potent and selective anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. atcc.org [atcc.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the LC-MS Validation for Purity Assessment of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
In the landscape of pharmaceutical development, the rigorous confirmation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory hurdle; it is the bedrock of safety and efficacy. For a novel entity such as 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule with significant potential in drug discovery, establishing a robust, validated analytical method for purity determination is of paramount importance. This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the principal technique for this purpose, grounded in the latest regulatory standards. Furthermore, it presents a comparative analysis with orthogonal analytical methods, offering a holistic perspective for researchers, scientists, and drug development professionals.
The Centrality of LC-MS in Modern Purity Analysis
The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) has become a cornerstone of analytical chemistry, particularly for impurity profiling.[1][2] LC-MS leverages the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of MS.[3] This synergy is indispensable for the analysis of complex samples, allowing for the simultaneous quantification of the main component and the detection and potential identification of process-related impurities and degradation products, even at trace levels.[4] For a molecule like 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, this means we can confidently separate it from structurally similar impurities that might arise during synthesis and obtain their molecular weight information, which is the first step towards structural elucidation.[3]
A Framework for Trust: Validating the LC-MS Method
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, ensuring data reliability and regulatory acceptance.[6][7][8]
An LC-MS method validation for purity assessment is a multi-faceted process, designed to build a complete picture of the method's performance.
Caption: Workflow for LC-MS Purity Method Validation.
Key Validation Parameters & Acceptance Criteria
The validation process involves a series of experiments designed to test the method's performance characteristics. The results of these experiments must meet predefined acceptance criteria to be considered valid.
| Validation Parameter | Objective | Typical Acceptance Criteria (for Impurity Quantification) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis (using PDA detector) should pass. No co-elution of impurities with the main peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant compared to the response at the lowest concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the impurity reporting threshold.[5] |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Repeatability (Intra-assay): RSD ≤ 15%. Intermediate Precision (Inter-assay): RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) and accuracy at this level should meet acceptance criteria. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | The results should remain unaffected by minor changes in parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%). |
Experimental Protocol: A Step-by-Step LC-MS Validation Workflow
This protocol outlines the steps to validate an LC-MS method for determining the purity of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
1. Instrumentation and Reagents:
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and a Photodiode Array (PDA) detector.
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Standards: A well-characterized reference standard of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and any known potential impurities.
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: PDA scan (200-400 nm); MS scan (m/z 100-1000) in both positive and negative ion modes.
3. Validation Experiments:
-
Specificity:
-
Inject a blank (diluent), the API sample, and the API spiked with known impurities.
-
Subject the API to forced degradation (acidic, basic, oxidative, thermal, photolytic conditions) and analyze the stressed samples.
-
Confirm that the main peak is free from co-eluting peaks using the PDA peak purity analysis and that all impurity peaks are well-resolved.
-
-
Linearity and Range:
-
Prepare a stock solution of the API and any critical impurities.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., from LOQ to 0.5% of the nominal API concentration).
-
Inject each standard in triplicate.
-
Plot the peak area against concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare a sample of the API at a known concentration.
-
Spike the sample with known impurities at three different concentration levels (e.g., LOQ, 100%, and 150% of the reporting limit).
-
Analyze these samples in triplicate and calculate the percent recovery for each impurity.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of the API sample (spiked at 100% of the impurity reporting limit) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both studies.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm this concentration by preparing and analyzing six replicate samples at the determined LOQ level. The accuracy and precision at this level must meet the predefined criteria.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters one at a time (e.g., change flow rate to 0.36 mL/min and 0.44 mL/min; change column temperature to 35°C and 45°C).
-
Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.
-
Comparative Analysis: Orthogonal Methods for Purity Verification
No single analytical technique can reveal all possible impurities. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—is a critical aspect of a comprehensive purity assessment strategy. This approach minimizes the risk of hidden bias and provides greater confidence in the final purity value.[9]
Caption: Decision framework for selecting an orthogonal purity method.
Comparison of Key Analytical Techniques
| Technique | Principle | Advantages | Limitations | Best For |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection. | High sensitivity and specificity; provides molecular weight information for impurity identification.[3] | Response factors can vary significantly between compounds, requiring standards for accurate quantification; complex matrix effects. | Routine quality control, impurity profiling, and identification of unknown impurities.[1][10] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[11] | A primary method; provides absolute purity without a specific reference standard of the analyte; universal detection for proton-containing molecules.[12][13] | Lower sensitivity compared to LC-MS; requires high-purity internal standards; complex spectra can be difficult to interpret. | Certifying reference standards; obtaining an accurate, absolute purity value as an orthogonal check.[14] |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, reproducible, and widely available; excellent for quantification when impurities have a similar chromophore to the API.[15] | Lacks specificity for identification; co-eluting impurities may go undetected if they lack a chromophore or have different UV maxima.[1] | Routine quality control and stability testing where impurities are known and characterized.[16] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into a sample as a function of temperature, determining purity from melting point depression. | An absolute method for high-purity compounds; requires no standards.[17] | Only applicable to crystalline solids that are >98% pure and do not decompose upon melting; insensitive to amorphous or isomeric impurities.[17] | Orthogonal purity confirmation of highly pure, crystalline final API batches.[18] |
Conclusion
Validating an LC-MS method for the purity determination of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a rigorous but essential process that underpins its development as a potential therapeutic agent. By meticulously following the principles outlined in the ICH Q2(R2) guideline, researchers can build a robust, reliable, and defensible analytical procedure.[6] While LC-MS stands as a powerful primary tool for its combined separation and identification capabilities, its true strength is realized when used within a broader analytical strategy.[4] The judicious application of orthogonal techniques like qNMR and DSC provides a more complete and trustworthy assessment of purity, ensuring that the material advancing through the development pipeline is of the highest possible quality and integrity.[13][17] This multi-faceted approach is not just good science; it is a critical component of ensuring patient safety and drug efficacy.
References
-
Bruker. Quantitative NMR Assays (qNMR). [Link]
-
Pharmaceutical Technology. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]
-
National Metrology Institute of Japan. Quantitative NMR. [Link]
-
Westwood, S., et al. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Accreditation and Quality Assurance, 2014. [Link]
-
A.A. Bunaciu, et al. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 2009. [Link]
-
Plato, C., and Glasgow, A. R. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 1969. [Link]
-
Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Balint, A., et al. HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 2019. [Link]
-
Slideshare. Determination of % purity of a compound by by Using DSC. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
-
Van der Veen, A. M. H., et al. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate, 2016. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
SciSpace. HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]
-
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Taylor & Francis Online. HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. [Link]
-
Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]
-
Pharma Focus Asia. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. [Link]
-
Amirav, A., et al. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 2020. [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]
-
YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
YouTube. How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC, 2014. [Link]
-
Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
De Nicolò, A., et al. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC, 2022. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
Comparative Reactivity Guide: Bromo vs. Fluoro Positions in 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Introduction to the Scaffold
In advanced drug discovery and complex organic synthesis, the strategic selection of halogenated building blocks dictates the efficiency of downstream functionalization. 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile, bifunctional intermediate. It features a pyrazole-3-carboxylic acid core—a common pharmacophore in kinase inhibitors and metabolic modulators—attached to a phenyl ring bearing two distinct halogens: a bromine atom at the C5 position and a fluorine atom at the C2 position.
This guide provides an objective comparison of the reactivity profiles of the bromo and fluoro positions, demonstrating why this hybrid dihalide scaffold offers superior synthetic control compared to symmetrical alternatives (e.g., dibromo- or dichloro-phenyl analogs).
Comparative Advantage: Orthogonal Reactivity vs. Alternatives
When utilizing symmetrical dihalides (such as 5-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid), transition-metal-catalyzed cross-coupling often yields statistical mixtures of mono- and di-coupled products. This necessitates arduous chromatographic separations and significantly lowers the overall yield.
The 5-bromo-2-fluorophenyl scaffold solves this by providing absolute chemoselectivity through orthogonal reactivity. The distinct thermodynamic and kinetic properties of the C-Br and C-F bonds allow researchers to sequentially functionalize each position without cross-reactivity.
Thermodynamic and Kinetic Causality
-
The Bromo Position (C-Br): The carbon-bromine bond has a relatively low Bond Dissociation Energy (BDE) of approximately 80 kcal/mol. This makes it highly susceptible to oxidative addition by low-valent transition metals, rendering it the prime target for palladium-catalyzed cross-coupling reactions [1].
-
The Fluoro Position (C-F): The carbon-fluorine bond is the strongest carbon-halogen bond (BDE ~126 kcal/mol) and is notoriously resistant to standard oxidative addition [2]. However, fluorine's extreme electronegativity strongly polarizes the bond and stabilizes adjacent negative charges. This makes the C-F position highly reactive towards Nucleophilic Aromatic Substitution (SNAr), as the fluorine atom excellently stabilizes the rate-determining anionic Meisenheimer complex[3].
Quantitative Reactivity Profile
| Property | Bromo Position (C5) | Fluoro Position (C2) | Alternative: Dibromo Scaffold |
| Bond Dissociation Energy | ~80 kcal/mol | ~126 kcal/mol | ~80 kcal/mol (both sites) |
| Primary Reaction Pathway | Transition-Metal Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) | Competing Cross-Couplings |
| Electronic Role | Weakly electron-withdrawing; labile | Strongly electron-withdrawing; stabilizes anions | Weakly electron-withdrawing |
| Typical Reagents | Boronic acids, Pd(0) catalysts, weak bases | Amines, thiols, strong bases, heat | Boronic acids, Pd(0) catalysts |
| Chemoselectivity | Reacts exclusively under Pd-catalysis | Reacts exclusively under basic nucleophilic attack | Poor (Statistical mixtures) |
Workflow and Mechanistic Pathways
The orthogonal nature of this molecule allows for a highly controlled, two-stage functionalization workflow. Typically, the more labile C-Br bond is functionalized first via cross-coupling, followed by the displacement of the C-F bond via SNAr.
Orthogonal functionalization pathways for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)
Objective: Selectively couple an aryl boronic acid to the C5 position while preserving the C2 fluorine and the C3 carboxylic acid.
Causality & Design: The use of a mild base (Na₂CO₃) and a standard Pd(0) catalyst (Pd(PPh₃)₄) ensures that oxidative addition occurs exclusively at the weaker C-Br bond. The base deprotonates the carboxylic acid, increasing its solubility in the aqueous biphasic mixture and preventing unwanted esterification.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a thoroughly degassed biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v ratio).
-
Reaction: Heat the mixture to 80 °C under a strict nitrogen atmosphere for 12 hours.
-
Self-Validation Step: Before workup, analyze an aliquot via LC-MS. The protocol is self-validating if the mass spectrum shows the expected mass shift (addition of the aryl group minus Br) while ¹⁹F-NMR confirms the retention of the fluorine signal.
-
Isolation: Cool the reaction to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH 3 to precipitate the coupled pyrazole-3-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.
Protocol B: Nucleophilic Aromatic Substitution (Targeting C-F)
Objective: Displace the C2 fluorine with a primary amine nucleophile.
Causality & Design: The C-F bond is activated by the strong inductive effect of the fluorine atom. By utilizing a polar aprotic solvent (DMSO) and elevated temperatures, the amine effectively attacks the C2 carbon. The addition of K₂CO₃ actively maintains the pyrazole-3-carboxylic acid in its deprotonated carboxylate form, preventing competitive amidation at the C3 position and scavenging the generated HF[4].
Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrazole derivative (1.0 equiv) and the primary amine nucleophile (3.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Base Addition: Add finely powdered K₂CO₃ (2.5 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 110 °C for 18 hours in a sealed tube.
-
Self-Validation Step: Analyze a crude aliquot via ¹⁹F-NMR. The complete disappearance of the starting material's fluorine signal (typically around -110 to -120 ppm) confirms the total consumption of the C-F bond and validates the completion of the substitution.
-
Isolation: Cool the mixture and pour it into crushed ice. Acidify carefully with 1M HCl to pH 4 to precipitate the functionalized product. Isolate via vacuum filtration and purify by reverse-phase chromatography.
References
-
Title: Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes Source: ACS Catalysis URL: [Link]
-
Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]
-
Title: Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols Source: Journal of the American Chemical Society (JACS) URL: [Link]
A Researcher's Guide to Infrared Spectroscopy of Substituted Pyrazole-3-Carboxylic Acid Derivatives
For researchers and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. Among the vast landscape of heterocyclic compounds, pyrazole-3-carboxylic acid and its derivatives stand out for their significant pharmacological potential, exhibiting a wide range of biological activities.[1][2][3] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool for the structural elucidation and quality control of these compounds. This guide provides an in-depth comparison of the IR spectral features of substituted pyrazole-3-carboxylic acid derivatives, supported by experimental data from the literature, to aid in their unambiguous identification.
The Significance of Vibrational Spectroscopy in Characterizing Pyrazole Derivatives
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, and the carboxylic acid group at the 3-position, present a unique combination of functional groups that give rise to a characteristic IR spectrum. The positions and intensities of the vibrational bands are highly sensitive to the nature and position of substituents on the pyrazole ring. By analyzing these spectral shifts, one can deduce valuable information about the electronic effects of substituents, intramolecular and intermolecular interactions such as hydrogen bonding, and confirm the successful synthesis of the target molecule.
A comprehensive understanding of these spectral-structural correlations is crucial for medicinal chemists to ensure the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.
Comparative Analysis of Key Vibrational Frequencies
The IR spectrum of a pyrazole-3-carboxylic acid derivative is a composite of the vibrational modes of the pyrazole ring and its substituents. The most diagnostic absorption bands are those corresponding to the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the pyrazole ring, and the C=N and C=C stretching vibrations within the ring.
A detailed computational and experimental study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provides a foundational understanding of these vibrations.[4] The broad band observed in the 3400–3200 cm⁻¹ region is attributed to the O-H stretching vibration of the carboxylic acid group, with its broadness indicative of hydrogen bonding.[4] A sharp peak around 1700 cm⁻¹ represents the C=O stretching vibration of the carboxylic acid.[4] Multiple absorption bands in the 1600–1500 cm⁻¹ region are associated with C=C and C=N stretching vibrations.[4]
The following table summarizes the characteristic IR absorption frequencies for a selection of substituted pyrazole-3-carboxylic acid derivatives, compiled from various research articles. This comparative data highlights the influence of different substituents on the vibrational modes.
| Compound | Key Substituents | C=O Stretch (Carboxylic Acid/Ester) (cm⁻¹) | O-H / N-H Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | Reference |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | 4-benzoyl, 5-phenyl, 1-(4-(trifluoromethyl)phenyl) | 1682 | 3338-3056 (broad) | Not specified | [5] |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 5-methyl, 3-ethyl ester | ~1715 (ester) | ~3200-3400 (N-H) | Not specified | [6] |
| 1-Aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles | 1-aryl, 3-ethyl ester, 5-styryl | Not specified | Not specified | Not specified | [7] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | 3-(2-furyl) | ~1700 | 3400-3200 (O-H) | 1600-1500 | [4] |
| 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | 4-benzoyl, 1-methyl, 5-phenyl | Not specified | Not specified | Not specified | [2] |
Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (solid or solution), the solvent used, and the specific instrumentation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of IR spectral data, a standardized experimental protocol is essential. The following is a step-by-step methodology for obtaining the FTIR spectrum of a solid pyrazole-3-carboxylic acid derivative using the KBr pellet technique.
Objective: To obtain a high-resolution FTIR spectrum of a solid pyrazole-3-carboxylic acid derivative for structural characterization.
Materials:
-
Sample of the pyrazole-3-carboxylic acid derivative (1-2 mg)
-
FTIR grade Potassium Bromide (KBr), dried (200-300 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approximately 200-300 mg) into a clean, dry agate mortar.
-
Grind the KBr to a fine powder to minimize scattering of the infrared radiation.
-
Add 1-2 mg of the pyrazole derivative to the mortar.
-
Gently mix the sample with the KBr using the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the die into the hydraulic press.
-
Evacuate the die to remove any trapped air, which can cause the pellet to be opaque.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum should be baseline corrected if necessary.
-
Identify and label the key absorption bands corresponding to the functional groups of interest (O-H, N-H, C=O, C=N, etc.).
-
Compare the obtained spectrum with literature data for the parent compound or closely related derivatives to confirm the structure.
-
Causality Behind Experimental Choices:
-
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering.
-
Grinding: Thorough grinding is essential to reduce particle size and ensure a uniform distribution of the sample in the KBr, leading to a high-quality spectrum with minimal scattering losses and sharp absorption bands.
-
Vacuum: Applying a vacuum during pellet pressing removes air and moisture, which can interfere with the IR measurement and cause the pellet to be cloudy or brittle.
Workflow for IR Spectral Analysis
The logical flow from sample preparation to structural confirmation can be visualized as follows:
Caption: Workflow for FTIR analysis of pyrazole-3-carboxylic acid derivatives.
Conclusion
Infrared spectroscopy is an indispensable technique in the arsenal of chemists working on the synthesis and development of pyrazole-3-carboxylic acid derivatives. This guide has provided a comparative overview of the key vibrational frequencies influenced by various substituents, a detailed experimental protocol for acquiring high-quality data, and a logical workflow for spectral analysis. By leveraging the insights presented, researchers can confidently characterize their compounds, ensuring structural integrity and paving the way for further pharmacological evaluation.
References
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. Retrieved from [Link]
-
MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
Nature. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
-
Springer. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 | Request PDF. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
-
PubMed. (1978, October). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. visnav.in [visnav.in]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 7. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid Conjugates
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole carboxylic acid derivatives, in particular, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of novel conjugates of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid. We will delve into detailed experimental protocols, offer a comparative analysis with existing alternatives, and provide the scientific rationale behind these experimental choices to ensure a robust and self-validating study.
Part 1: Foundational In Vitro Assessment of Biological Activity
The initial phase of validating a novel compound involves a battery of in vitro assays to determine its cytotoxic potential and target-specific activity. These assays are crucial for initial screening and for triaging molecules with insufficient anticancer activity before proceeding to more complex and costly preclinical animal studies.[5]
Assessing Cytotoxicity: The MTT Assay
A fundamental first step is to evaluate the compound's ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Experimental Protocol: MTT Assay [6][7]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. A variety of cancer cell lines should be used to assess the spectrum of activity.
-
Compound Treatment: Prepare a stock solution of the 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid conjugate in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.01 to 100 µM).[8] Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. This is achieved by plotting the percentage of cell viability against the logarithm of the drug concentration.[5]
Causality Behind Experimental Choices: The use of multiple cell lines helps to identify if the compound has broad-spectrum activity or is specific to certain cancer types. The 48-72 hour treatment period is a standard duration to observe significant effects on cell proliferation. The IC50 value is a critical parameter for comparing the potency of different compounds.[6]
Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.
Target-Specific Activity: Kinase Inhibition Assays
Many pyrazole derivatives exert their anticancer effects by inhibiting specific kinases, which are critical regulators of cell division and signaling pathways.[9] Identifying the specific molecular target is crucial for understanding the mechanism of action.
Experimental Approach: Kinase Inhibition
If the 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid conjugate is designed to target a specific kinase (e.g., Aurora kinases, as suggested for some pyrazole-4-carboxamide analogues), a direct enzymatic assay should be performed.[9] These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity can be measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value for kinase inhibition provides a measure of the compound's potency against its intended target.
Causality Behind Experimental Choices: A direct kinase inhibition assay confirms that the compound's cytotoxic effect is due to on-target activity and not off-target effects. Comparing the kinase IC50 with the cellular IC50 can provide insights into the compound's cell permeability and engagement with the target in a cellular context.
Part 2: Advancing to In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in living organisms to assess efficacy, pharmacokinetics, and potential toxicity. The choice of the in vivo model depends on the intended therapeutic application of the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
For compounds with potential anti-inflammatory properties, the carrageenan-induced rat paw edema model is a standard and well-established assay for acute inflammation.[6][10]
Experimental Protocol: Carrageenan-Induced Paw Edema [6]
-
Animal Acclimatization and Grouping: Acclimatize Wistar rats (180-200 g) to laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): a control group, a reference group (e.g., receiving Indomethacin or Diclofenac sodium), and test groups receiving different doses of the pyrazole conjugate.
-
Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally. The control group receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Induction of Edema: One hour after compound administration, inject a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality Behind Experimental Choices: This model mimics the physiological processes of acute inflammation. The use of a reference drug allows for a direct comparison of the anti-inflammatory potency of the test compound. Measuring paw volume at different time points provides information on the onset and duration of the anti-inflammatory effect.
Caption: A typical workflow for evaluating in vivo anti-inflammatory activity.
Anticancer Efficacy: Tumor Xenograft Models
For compounds demonstrating potent in vitro anticancer activity, the next logical step is to evaluate their efficacy in a living organism using a tumor xenograft model.[7] This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound to see if it can inhibit tumor growth.
Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)
A crucial aspect of drug development is understanding how the chemical structure of a compound relates to its biological activity. This is known as the Structure-Activity Relationship (SAR). By comparing the activity of the 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid conjugate with other published pyrazole derivatives, we can gain insights into the key structural features required for potency and selectivity.
Comparative Data of Pyrazole Derivatives
| Compound Class | Target/Activity | Model | Key Findings | Reference |
| Pyrazole-4-carboxamide analogues | Aurora Kinase A and B | HeLa and HepG2 cells | Compound 6k showed high cytotoxicity with IC50 values of 0.43 µM and 0.67 µM, respectively.[9] | [9] |
| Pyrazole-5-carboxamide derivatives | Anticancer | Six cancer cell lines | Most synthesized compounds showed promising cytotoxicity profiles compared to doxorubicin.[11] | [11] |
| Pyrazole-3-carboxamides | Antibacterial | Gram-positive and Gram-negative strains | Exhibited pronounced antibacterial activities.[12] | [12] |
| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 Kinase Inhibitor | In vitro kinase assay | Identified highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity.[13] | [13] |
| Pyrazole Urea-Based Inhibitors | p38 MAP Kinase | In vitro kinase assay and cellular assays | Led to the selection of a clinical candidate for inflammatory diseases. |
Insights from SAR Studies
SAR studies on various pyrazole derivatives have revealed several key insights:
-
The nature and position of substituents on the pyrazole ring and its conjugates significantly influence biological activity.[12]
-
For some kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity.[14]
-
Amide conjugates of the pyrazole carboxylic acid scaffold are often more potent than the corresponding carboxylic acid or other derivatives.[14]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis and SAR studies of pyrazole-3-carboxamides and -3-carbonyl thioureides including chiral moiety: Novel candidates as antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 13. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Personal protective equipment for handling 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Handling specialized building blocks like 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid requires moving beyond generic safety protocols to structure-specific risk management. In drug discovery and synthetic chemistry, understanding the molecular behavior of a compound is the foundation of a safe, self-validating operational workflow.
This guide provides authoritative, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific halogenated heterocyclic compound.
Causality-Driven Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule to understand why it poses specific hazards[1]:
-
The Carboxylic Acid Moiety (Irritant): The pyrazole-3-carboxylic acid group acts as a proton donor. Upon contact with physiological moisture (e.g., sweat, tear film, respiratory mucosa), it induces localized acidification. This causes acute skin, eye, and respiratory irritation.
-
The Halogenated Phenyl Ring (Lipophilicity & Persistence): The presence of bromo- and fluoro- substituents significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound can easily permeate lipid bilayers. If dissolved in organic solvents, the risk of dermal absorption increases exponentially.
-
Physical State (Particulate Hazard): As a crystalline or amorphous solid, the primary physical risk during weighing and transfer is the generation of inhalable dust aerosols.
Personal Protective Equipment (PPE) Matrix
Under OSHA’s PPE standard[2], hazard assessments must drive equipment selection. The following table summarizes the required PPE, grounded in the compound's specific physicochemical properties.
| PPE Category | Specification | Regulatory Standard | Causal Justification |
| Eye/Face | ANSI Z87.1 Safety Goggles | OSHA 29 CFR 1910.133 | The carboxylic acid moiety causes severe localized pH drops upon contact with ocular tear film, requiring full seal protection. |
| Hand | Nitrile Gloves (Double-glove for solvents) | OSHA 29 CFR 1910.132 | The halogenated phenyl ring increases lipophilicity. Solvents like DMSO can transport the molecule rapidly through the stratum corneum[3]. |
| Respiratory | N95/P100 Particulate Respirator | OSHA 29 CFR 1910.134 | Required only if handling outside a fume hood. The solid powder generates inhalable particulates during mechanical transfer. |
| Body | Flame-Resistant, Fully Buttoned Lab Coat | OSHA 29 CFR 1910.132 | Prevents electrostatic particulate accumulation on street clothing and provides a barrier against solvent splashes. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.
Fig 1: Step-by-step operational workflow for handling halogenated pyrazole carboxylic acids.
Step-by-Step Methodology:
-
Environmental Verification: Ensure the chemical fume hood is operational.
-
Validation Check: The digital monitor must read a face velocity between 80 and 120 feet per minute (fpm) to guarantee particulate capture[4]. Alternatively, hold a delicate tissue near the sash; it should pull steadily inward.
-
-
Static Mitigation: Halogenated organic powders frequently accumulate static charge, leading to sudden aerosolization and loss of containment. Use an anti-static weighing boat and a grounded microbalance.
-
Transfer: Use a clean, dry stainless steel or disposable anti-static spatula. Transfer the required mass slowly to minimize dust generation.
-
Dissolution (The Carrier Effect): If preparing a stock solution for biological assays, researchers often use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Caution: DMSO is a powerful penetration enhancer. If the compound is dissolved in DMSO, the lipophilic bromo- and fluoro- groups will allow the molecule to rapidly cross the skin barrier if spilled. Double-glove with nitrile and change gloves immediately upon suspected contamination[3].
-
-
Decontamination: Wipe the balance and surrounding hood area with a damp cloth soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes any residual carboxylic acid. Follow with a 70% ethanol wipe.
-
Validation Check: A quick swab of the surface with pH indicator paper should read neutral (pH ~7), confirming the complete removal of the acidic residue.
-
Spill Management & RCRA Disposal Plan
Halogenated organic compounds pose severe environmental risks due to their persistence, mobility, and potential for bioaccumulation[5]. They cannot be disposed of in standard municipal or non-hazardous waste streams.
Fig 2: EPA RCRA Subtitle C compliant disposal pathway for halogenated organic waste.
Spill Cleanup Protocol
-
Solid Spills: Do not dry sweep. Sweeping aerosolizes the irritant powder. Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills[1]. Place all cleanup materials into a designated hazardous waste container.
-
Liquid Spills (in solvent): Apply a universal chemical absorbent (e.g., vermiculite or proprietary spill pads). Avoid using combustible materials like paper towels for highly concentrated solutions.
EPA RCRA Subtitle C Disposal
-
Regulatory Compliance: Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, this material must be strictly classified and segregated as Halogenated Organic Waste [6].
-
Destruction Methodology: Land disposal is heavily restricted for halogenated organics. The required disposal method is high-temperature rotary kiln incineration (>1000°C)[7]. Because the combustion of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid releases hydrofluoric acid (HF) and hydrobromic acid (HBr) gases, the contracted incineration facility must be equipped with caustic scrubbing systems to neutralize these highly corrosive byproducts before atmospheric release[7].
By integrating these structure-specific insights into your daily laboratory practices, you ensure not only regulatory compliance but the fundamental safety and success of your research team.
References
-
Laboratory Safety Guidance (29 CFR 1910.132) . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / NCBI Bookshelf. Available at:[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
General Safety Information & Hygiene Practices . Washington State University Environmental Health & Safety. Available at: [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . U.S. Environmental Protection Agency (EPA) / P2 InfoHouse. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
- 1. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
